molecular formula C14H18N2 B14137910 2-Hexylquinoxaline

2-Hexylquinoxaline

Cat. No.: B14137910
M. Wt: 214.31 g/mol
InChI Key: CUWNZBMKJLUOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological and pharmacological activities, making them significant in various scientific fields. The structure of this compound consists of a quinoxaline core with a hexyl group attached to the second position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylquinoxaline typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with hexylglyoxal under reflux conditions in the presence of a suitable solvent like ethanol or methanol. The reaction proceeds smoothly, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. Green chemistry approaches, such as using recyclable catalysts and environmentally benign solvents, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Hexylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hexylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexylquinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2-Methylquinoxaline: Similar structure with a methyl group instead of a hexyl group.

    2-Phenylquinoxaline: Contains a phenyl group at the second position.

Uniqueness: 2-Hexylquinoxaline stands out due to its hexyl group, which imparts unique lipophilic properties, enhancing its interaction with biological membranes and increasing its potential as a drug candidate .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-hexylquinoxaline

InChI

InChI=1S/C14H18N2/c1-2-3-4-5-8-12-11-15-13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3

InChI Key

CUWNZBMKJLUOCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NC2=CC=CC=C2N=C1

Origin of Product

United States

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